molecular formula C12H15NO B2413566 N-[3-(propan-2-yl)phenyl]prop-2-enamide CAS No. 1156926-83-8

N-[3-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B2413566
CAS No.: 1156926-83-8
M. Wt: 189.258
InChI Key: TXSKZKNZFGWLKA-UHFFFAOYSA-N
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Description

N-[3-(propan-2-yl)phenyl]prop-2-enamide is an organic compound that belongs to the class of amides It features a phenyl ring substituted with a propan-2-yl group and an amide functional group attached to a prop-2-enyl chain

Mechanism of Action

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[3-(propan-2-yl)phenyl]prop-2-enamide are not well-studied. Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown. These factors are crucial for understanding the compound’s pharmacokinetics and its potential as a therapeutic agent .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without knowledge of its specific targets and mode of action, it is difficult to predict its potential effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(propan-2-yl)phenyl]prop-2-enamide typically involves the reaction of 3-(propan-2-yl)aniline with acryloyl chloride under basic conditions. The reaction proceeds as follows:

  • Dissolve 3-(propan-2-yl)aniline in an organic solvent such as dichloromethane.
  • Add a base, such as triethylamine, to the solution to neutralize the hydrochloric acid formed during the reaction.
  • Slowly add acryloyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(propan-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[3-(propan-2-yl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(trifluoromethyl)phenyl]prop-2-enamide
  • N-[4-(propan-2-yl)phenyl]prop-2-enamide
  • N-[3-(methyl)phenyl]prop-2-enamide

Uniqueness

N-[3-(propan-2-yl)phenyl]prop-2-enamide is unique due to the presence of the propan-2-yl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with specific molecular targets compared to similar compounds.

Properties

IUPAC Name

N-(3-propan-2-ylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-4-12(14)13-11-7-5-6-10(8-11)9(2)3/h4-9H,1H2,2-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSKZKNZFGWLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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